2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide
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Description
The compound “2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide” is a complex organic molecule. It is related to the class of compounds known as imidazotriazines . These compounds have been studied for their potential in targeted cancer therapy .
Synthesis Analysis
The synthesis of similar compounds involves the use of β-keto-N-acylsulfonamides with hydrazine salts to provide 3,6-disubstituted-1,2,4-triazines . Another approach involves the use of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles .Future Directions
The future directions for research on this compound could involve further exploration of its potential in targeted therapy, given the interest in similar compounds for their role in kinase inhibition . Additionally, the development of convenient methods for the synthesis of new derivatives of similar compounds is always in demand .
Properties
IUPAC Name |
2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-3-9-19-15(24)12-23-17(26)16(25)22-11-10-21(18(22)20-23)13-5-7-14(8-6-13)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDZYGCXZAYGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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